3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
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Overview
Description
Canrenoic acid, potassium salt, also known as potassium canrenoate, is a chemical compound that belongs to the spirolactone group. It is an aldosterone antagonist and is used primarily for its diuretic properties. This compound is a prodrug, which means it is metabolized in the body to produce the active metabolite, canrenone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of canrenoic acid, potassium salt, typically involves the reaction of canrenoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where canrenoic acid is dissolved in water, and potassium hydroxide is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of canrenoic acid, potassium salt .
Industrial Production Methods: Industrial production of canrenoic acid, potassium salt, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Canrenoic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield canrenone, while reduction can produce various reduced derivatives .
Scientific Research Applications
Canrenoic acid, potassium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its role as an aldosterone antagonist.
Medicine: It is used in the treatment of conditions like hypertension and heart failure due to its diuretic properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Canrenoic acid, potassium salt, exerts its effects by antagonizing the aldosterone receptor. This action inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. By blocking aldosterone, the compound promotes the excretion of sodium and water, leading to diuresis. The active metabolite, canrenone, is responsible for the majority of the pharmacological effects .
Comparison with Similar Compounds
Spironolactone: Another aldosterone antagonist with similar diuretic properties.
Eplerenone: A selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.
Canrenone: The active metabolite of canrenoic acid, potassium salt, with similar pharmacological effects
Uniqueness: Canrenoic acid, potassium salt, is unique in its ability to be administered parenterally (intravenously), unlike spironolactone, which is typically administered orally. This makes it particularly useful in clinical settings where intravenous administration is preferred .
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16?,17?,18?,20-,21-,22+/m0/s1 |
InChI Key |
PBKZPPIHUVSDNM-GMTJQTPWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C |
Origin of Product |
United States |
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